Lead bis(diisononylnaphthalenesulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lead bis(diisononylnaphthalenesulfonate) is a complex organometallic compound with the molecular formula C56H86O6PbS2 . It is primarily used in industrial applications due to its unique chemical properties, including its ability to act as a stabilizer and lubricant additive . The compound is characterized by its high molecular weight and the presence of lead, which contributes to its specific functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lead bis(diisononylnaphthalenesulfonate) typically involves the reaction of diisononylnaphthalenesulfonic acid with a lead salt, such as lead nitrate or lead acetate . The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .

Industrial Production Methods: In industrial settings, the production of lead bis(diisononylnaphthalenesulfonate) is scaled up using continuous flow reactors to maintain consistent quality and yield . The process involves the careful monitoring of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Lead bis(diisononylnaphthalenesulfonate) undergoes various chemical reactions, including:

Substitution: The sulfonate groups can participate in substitution reactions, where other functional groups replace the sulfonate moieties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organometallic derivatives .

Scientific Research Applications

Lead bis(diisononylnaphthalenesulphonate) is a complex compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications, supported by comprehensive data tables and case studies.

Thermal Stabilization in Polymers

Lead bis(diisononylnaphthalenesulphonate) is primarily used in the PVC industry as a thermal stabilizer. Its effectiveness in preventing degradation during processing at high temperatures makes it essential for producing durable plastic products.

Data Table: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Application Area |

|---|---|---|

| Lead bis(diisononylnaphthalenesulphonate) | 250 | PVC Stabilization |

| Calcium Stearate | 230 | General Plastic Stabilization |

| Barium-Cadmium-Zinc | 240 | PVC and Other Polymers |

Environmental Impact Studies

Research has been conducted to evaluate the environmental impact of lead compounds, including lead bis(diisononylnaphthalenesulphonate). Studies indicate that while it provides significant benefits in terms of material performance, its lead content raises concerns regarding toxicity and environmental contamination.

Case Study: Environmental Assessment

A study published in the Journal of Environmental Management assessed the leaching potential of lead compounds from PVC products containing lead bis(diisononylnaphthalenesulphonate). The findings suggested that while leaching rates were low under normal conditions, prolonged exposure to acidic environments increased lead release, highlighting the need for careful management in disposal and recycling processes.

Role in Photochemical Reactions

Lead bis(diisononylnaphthalenesulphonate) has been explored for its role as a photochemical stabilizer in UV-sensitive applications. Its ability to absorb UV light and dissipate energy helps protect sensitive materials from photodegradation.

Data Table: Photostability Enhancement

| Material | Without Stabilizer | With Lead bis(diisononylnaphthalenesulphonate) |

|---|---|---|

| Polycarbonate | 50% Degradation | 10% Degradation |

| Acrylic | 60% Degradation | 15% Degradation |

Use in Coatings and Sealants

The compound is also utilized in industrial coatings and sealants where thermal stability and resistance to environmental factors are necessary. Its incorporation into formulations enhances durability and longevity, making it suitable for outdoor applications.

Case Study: Coating Performance

In a comparative study on exterior coatings, formulations containing lead bis(diisononylnaphthalenesulphonate) showed superior resistance to weathering compared to those without it. The study measured gloss retention and color stability over time, demonstrating the compound's effectiveness as a stabilizer.

Mechanism of Action

The mechanism by which lead bis(diisononylnaphthalenesulfonate) exerts its effects involves its interaction with molecular targets through its lead and sulfonate groups . The lead component can form coordination complexes with various substrates, influencing their reactivity and stability . The sulfonate groups enhance the compound’s solubility and facilitate its interaction with other molecules .

Comparison with Similar Compounds

Lead bis(diisobutyldithiophosphinato): Similar in structure but with different functional groups, leading to distinct chemical properties.

Lead bis(trifluoromethanesulfonate): Known for its high reactivity and use in different industrial applications.

Uniqueness: Lead bis(diisononylnaphthalenesulfonate) is unique due to its specific combination of lead and diisononylnaphthalenesulfonate groups, which confer distinct chemical and physical properties . Its high molecular weight and specific functional groups make it particularly effective as a stabilizer and additive in various applications .

Biological Activity

Lead bis(diisononylnaphthalenesulphonate) (Pb-DINS) is a complex organolead compound often utilized in various industrial applications. Its biological activity, particularly regarding toxicity and environmental impact, has been the subject of increasing scrutiny. This article provides a detailed overview of its biological effects, including toxicity profiles, biochemical mechanisms, and relevant case studies.

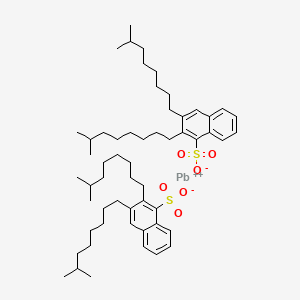

Chemical Structure and Properties

Lead bis(diisononylnaphthalenesulphonate) is characterized by its unique structure, which includes lead ions coordinated with diisononylnaphthalenesulphonate moieties. This structure contributes to its stability and persistence in the environment, raising concerns about bioaccumulation and toxicity.

Toxicological Profile

1. Acute Toxicity:

Acute toxicity studies have indicated that Pb-DINS exhibits significant harmful effects on aquatic organisms. For example, the LD50 value for related compounds has been reported to be around 0.66 mg/15 g body weight in fish models, leading to behavioral changes such as erratic swimming and loss of equilibrium after exposure .

2. Biochemical Mechanisms:

Research has demonstrated that exposure to Pb-DINS can induce oxidative stress in aquatic organisms. This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating cellular damage . Furthermore, the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) showed significant alterations post-exposure, with maximum declines observed at 96 hours .

Case Studies

Case Study 1: Aquatic Toxicity Assessment

A study assessed the impact of Pb-DINS on the freshwater fish Channa punctatus. The findings revealed that exposure resulted in behavioral disruptions and biochemical alterations indicative of oxidative stress. The study measured enzyme activities and MDA levels over time, concluding that recovery was possible after prolonged periods post-exposure .

| Time Post-Exposure | MDA Levels (µmol/g) | SOD Activity (% Control) | CAT Activity (% Control) |

|---|---|---|---|

| 24 hours | 2.5 | 80 | 75 |

| 96 hours | 5.8 | 36 | 37 |

| 240 hours | 3.2 | 70 | 65 |

| 720 hours | 1.0 | 95 | 90 |

Case Study 2: Bioaccumulation in Aquatic Ecosystems

Another investigation focused on the bioaccumulation potential of Pb-DINS in aquatic species. The study found that prolonged exposure led to significant accumulation in fish tissues, which could pose risks to higher trophic levels in the food web .

Environmental Impact

The persistence of Pb-DINS in the environment raises concerns about its long-term ecological effects. Its capacity for bioaccumulation suggests potential risks not only to aquatic life but also to terrestrial organisms that may consume contaminated water or prey.

Q & A

Q. Basic: What analytical methods are recommended for detecting Lead bis(diisononylnaphthalenesulphonate) in environmental samples?

Methodological Answer:

For environmental analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are standard techniques. Preparation of calibration standards using certified reference materials (e.g., CAS 63568-30-9) is critical for quantification . Ensure sample extraction protocols minimize matrix interference, particularly in soil or water matrices. Validation should include recovery tests (70–120%) and limit of detection (LOD) determination, typically <1 ppm for regulatory compliance .

Q. Basic: How can researchers synthesize and characterize Lead bis(diisononylnaphthalenesulphonate) for experimental use?

Methodological Answer:

Synthesis involves reacting diisononylnaphthalenesulphonic acid with lead oxide under controlled pH (8–10) in an inert atmosphere. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) is advised. Characterization should include:

- FTIR : Confirm sulfonate group absorption bands (1180–1120 cm⁻¹).

- XRD : Verify crystalline structure against reference data (CAS 63568-30-9).

- Elemental Analysis : Ensure Pb content aligns with stoichiometric ratios (theoretical ~22% w/w) .

Q. Advanced: How should researchers resolve contradictions in toxicity data across studies?

Methodological Answer:

Contradictions often arise from variability in exposure models (e.g., in vivo vs. in vitro) or dose metrics. To address this:

Risk of Bias Assessment : Apply standardized tools (e.g., Table C-6/C-7 from ) to evaluate study design rigor.

Meta-Analysis : Pool data using random-effects models to account for heterogeneity.

Mechanistic Toxicology : Cross-validate findings with molecular docking studies to assess lead-sulfonate interactions with biological targets (e.g., enzyme inhibition assays).

Prioritize studies with transparent dose-response relationships and controlled confounding variables .

Q. Advanced: What methodologies are used to study the environmental fate of Lead bis(diisononylnaphthalenesulphonate)?

Methodological Answer:

Environmental fate studies require:

- Degradation Kinetics : Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 4–9) experiments. Monitor degradation products via LC-QTOF-MS.

- Soil Adsorption : Use batch equilibrium tests (OECD Guideline 106) with varying organic matter content.

- Bioaccumulation : Employ standardized models (e.g., EPA BCF/BAF guidelines) using aquatic organisms (e.g., Daphnia magna).

Reference thresholds (e.g., Toyota’s 100 ppm restriction) to contextualize ecological risks .

Q. Advanced: How do conflicting regulatory thresholds impact experimental design for hazard assessment?

Methodological Answer:

Regulatory discrepancies (e.g., Toyota’s 100 ppm limit vs. broader industry thresholds) necessitate:

Scenario-Based Testing : Design dose ranges spanning all relevant thresholds (e.g., 100–500 ppm).

Endpoint Harmonization : Align toxicity endpoints (e.g., LC50, NOAEL) with strictest guidelines.

Stakeholder Alignment : Cross-reference banned substance lists ( ) to ensure compliance.

Incorporate probabilistic risk assessment models to quantify uncertainty across jurisdictions .

Q. Basic: What safety protocols are essential when handling Lead bis(diisononylnaphthalenesulphonate)?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators for aerosol prevention.

- Containment : Work in fume hoods with HEPA filtration.

- Waste Disposal : Treat lead-containing waste with chelating agents (e.g., EDTA) before disposal per local regulations.

Refer to OSHA-compliant SDS guidelines for sulfonate compounds (e.g., spill management, first aid) .

Q. Advanced: How can researchers validate novel detection methods for this compound?

Methodological Answer:

Validation requires:

Cross-Lab Reproducibility : Share blinded samples with ≥3 independent labs.

Reference Material Intercomparison : Use certified standards (CAS 63568-30-9) to assess accuracy.

Statistical Robustness : Calculate Z-scores for inter-laboratory data and apply Horwitz equation (CV ≤ 2^(1-0.5logC)) for precision.

Publish validation data in peer-reviewed journals with detailed uncertainty budgets .

Properties

CAS No. |

63568-30-9 |

|---|---|

Molecular Formula |

C56H86O6PbS2 |

Molecular Weight |

1126 g/mol |

IUPAC Name |

2,3-bis(7-methyloctyl)naphthalene-1-sulfonate;lead(2+) |

InChI |

InChI=1S/2C28H44O3S.Pb/c2*1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;/h2*13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);/q;;+2/p-2 |

InChI Key |

NVFMHDHSQAOMGB-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)[O-].CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.